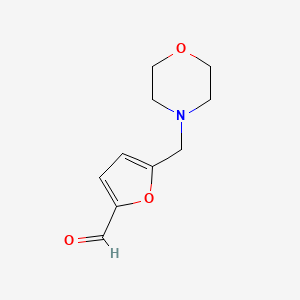

5-(Morpholinomethyl)-2-furaldehyde

Overview

Description

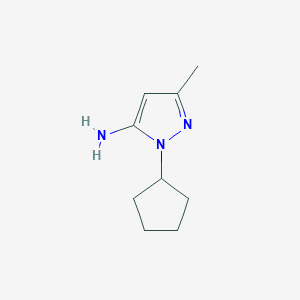

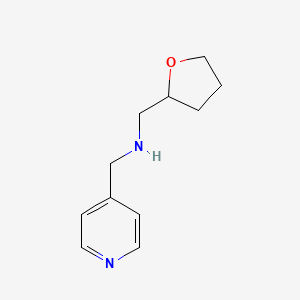

5-(Morpholinomethyl)-2-furaldehyde is a compound that combines a morpholine ring, a versatile moiety in medicinal chemistry, with a furan aldehyde group. The morpholine ring is known for its presence in various biologically active compounds and pharmaceuticals, while the furan aldehyde group is a common structural motif in natural products and synthetic intermediates.

Synthesis Analysis

The synthesis of morpholine derivatives, including those similar to 5-(Morpholinomethyl)-2-furaldehyde, has been explored in several studies. One approach to synthesizing trans-2,5-disubstituted morpholine derivatives involves the reaction of enantiopure epoxides with amino alcohols, addressing the challenge of regioselective hydroxyl activation and ring closure for amino alcohol-derived alkyl substituents of different steric demands . Another efficient synthesis method for morpholin-2-one derivatives utilizes glycolaldehyde dimer in a Ugi multicomponent reaction, which could potentially be adapted for the synthesis of 5-(Morpholinomethyl)-2-furaldehyde . Additionally, the enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines has been reported, providing a versatile route to enantiomerically pure morpholine derivatives .

Molecular Structure Analysis

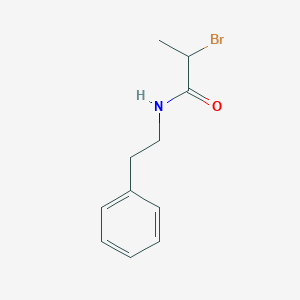

The molecular structure of 5-(Morpholinomethyl)-2-furaldehyde would consist of a morpholine ring attached to a furan ring via a methylene bridge. The furan ring would bear an aldehyde functional group at the 2-position. The stereochemistry of the morpholine ring, particularly the relative positions of substituents at the 2 and 5 positions, can significantly influence the compound's properties and reactivity.

Chemical Reactions Analysis

The reactivity of 5-(Morpholinomethyl)-2-furaldehyde would likely be dominated by the aldehyde group, which can undergo various chemical reactions such as nucleophilic addition or condensation. The morpholine ring could also participate in reactions, especially if functionalized with reactive substituents. The synthesis of natural furan compounds, such as 5-{[(4-hydroxybenzyl)oxy]methyl}-2-furaldehyde, involves etherification reactions of furan precursors, suggesting that similar strategies could be applied to 5-(Morpholinomethyl)-2-furaldehyde .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Morpholinomethyl)-2-furaldehyde would be influenced by both the morpholine and furan components of the molecule. The morpholine ring is known for its basicity and ability to form hydrogen bonds, which could affect the compound's solubility and boiling point. The furan ring, with its electron-rich oxygen atom and conjugated system, could contribute to the compound's UV absorption characteristics. The aldehyde group would be expected to be reactive, particularly towards nucleophiles, and could facilitate the formation of derivatives through condensation reactions. The synthesis of 5-substituted-2-furaldehydes has been achieved using organozinc routes, indicating that such methods could be relevant for modifying the furan moiety of 5-(Morpholinomethyl)-2-furaldehyde .

Scientific Research Applications

Synthetic Pathways and Derivatives

5-(Morpholinomethyl)-2-furaldehyde serves as a precursor in the synthesis of various compounds. It has been used in the synthesis of 2,4-bifunctionalised cyclopentenones through a one-pot conversion process involving morpholine. This method was extended to synthesize 2-hydroxy, 2-amino, and 2-phenyl cyclopentenones, highlighting the versatility of this compound in synthetic organic chemistry (Nunes et al., 2013). Another study involved the chloroalkylation of (diethoxyphosphinoylmethyl)furans, where 5-(Morpholinomethyl)-2-furaldehyde reacted with various agents to form stable chloromethyl derivatives and complex mixtures of substances, demonstrating its reactivity and potential for producing diverse chemical structures (Pevzner, 2008).

Analytical Applications

Spectroscopy and Quantum Chemical Calculations

5-(Morpholinomethyl)-2-furaldehyde has been characterized using high-level quantum chemical calculations and various spectroscopic analytical techniques. Studies have focused on its molecular geometry, vibrational properties, electronic properties, and chemical shifts, providing a deep understanding of its molecular structure. Additionally, Hirshfeld surface analysis, ionization potential, electronic affinities, natural bond orbitals (NBO), molecular electrostatic potential energy surfaces (MESP), and thermo dynamical parameters were comprehensively calculated and discussed (Rajkumar et al., 2020).

Catalysis and Chemical Transformations

Catalytic Oxidation and Hydrogenation

This compound has been involved in catalytic oxidation and hydrogenation processes. For instance, selective oxidation of 5-(Hydroxymethyl)-2-furaldehyde to 2,5-Furandicarbaldehyde in water was achieved using various TiO2 nanoparticles, showcasing its potential in catalytic reactions for producing industrially relevant chemicals (Yurdakal et al., 2013). Moreover, the hydrogenation of 5-Hydroxymethyl-2-furaldehyde to 2,5-bis(hydroxymethyl)furan in various solvents using a specific catalyst was also reported, indicating its utility in creating valuable chemical intermediates (Han et al., 2016).

Safety And Hazards

properties

IUPAC Name |

5-(morpholin-4-ylmethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQILSGYYJOBENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390246 | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Morpholinomethyl)-2-furaldehyde | |

CAS RN |

392659-97-1 | |

| Record name | 5-(4-Morpholinylmethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392659-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Benzothiazol-2-ylamino)-5-oxo-4,5-dihydro-3H-imidazol-4-yl]-acetic acid](/img/structure/B1274563.png)

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)